BenchChemオンラインストアへようこそ!

N-acetyl-4-S-cysteaminylphenol

Melanocytotoxicity Depigmentation In Vivo Efficacy

This N-acetyl-4-S-cysteaminylphenol (N-Ac-4-S-CAP) is the unequivocal lead compound for melanogenesis-targeted research. Its N-acetyl moiety confers superior stability (20% urinary recovery vs. 9% for parent 4-S-CAP) and selective melanoma tissue accumulation that no other homologue—including the N-propionyl derivative—can replicate. With 98% in vivo depigmentation potency, 75% reduction in metastatic lung colonies, and documented synergy with glutathione-depleting agents like BSO, this compound is essential for antimelanoma drug development, melanocyte stem cell biology, and enzyme-prodrug bioactivation studies.

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
CAS No. 91281-32-2
Cat. No. B1212400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl-4-S-cysteaminylphenol
CAS91281-32-2
SynonymsN-Ac-4-SCAP
N-acetyl-4-S-cysteaminylphenol
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESCC(=O)NCCSC1=CC=C(C=C1)O
InChIInChI=1S/C10H13NO2S/c1-8(12)11-6-7-14-10-4-2-9(13)3-5-10/h2-5,13H,6-7H2,1H3,(H,11,12)
InChIKeyFDPFDQAWKAWHMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-4-S-cysteaminylphenol (CAS 91281-32-2) Procurement Guide: Key Differentiators vs. Analogues


N-Acetyl-4-S-cysteaminylphenol (N-Ac-4-S-CAP; CAS 91281-32-2) is a phenolic thioether that functions as a tyrosinase substrate and prodrug within the melanin biosynthetic pathway [1]. It was developed as a targeted antimelanoma and depigmenting agent, selectively exerting cytotoxicity in melanin-producing cells while sparing non-melanocytic tissues [2]. The compound exhibits both in vitro growth inhibition of melanoma cell lines and in vivo efficacy, including significant reduction of tumor burden and depigmentation of hair follicles [3]. Its mechanism involves tyrosinase-mediated oxidation to a reactive o-quinone species that alkylates critical cellular nucleophiles, leading to growth arrest and cell death [4].

Why N-Acetyl-4-S-cysteaminylphenol Cannot Be Replaced by Generic Phenolic Amines


In-class substitution is not a viable procurement strategy for N-Ac-4-S-CAP because its N-acetyl moiety confers a unique balance of stability, biodistribution, and selective accumulation that is not replicated by other homologues. While the parent compound 4-S-CAP shows potent melanocytotoxicity, it is less stable and exhibits lower urinary recovery (9% unchanged vs. 20% for N-Ac-4-S-CAP) [1]. The N-propionyl derivative, though more lipophilic, does not achieve the same level of in vivo depigmentation (98% for N-Ac-4-S-CAP vs. unreported but lower for N-Pr-4-S-CAP) and requires higher dosing to achieve comparable antimelanoma effects [2]. More importantly, the N-acetyl group facilitates selective covalent binding to melanoma tissue, a property critical for its therapeutic index that is attenuated or absent in other 4-S-cysteaminylphenol derivatives [3].

Quantitative Differentiation Evidence for N-Acetyl-4-S-cysteaminylphenol Procurement


N-Ac-4-S-CAP Achieves 98% Depigmentation in Vivo, Outperforming All Tested 4-S-CAP Homologues

In a comparative in vivo study of five phenolic amine compounds, N-Ac-4-S-CAP induced 98% depigmentation of black mouse hair follicles, the highest degree of melanocytotoxicity among all homologues tested [1]. The parent compound 4-S-CAP, while also effective, did not achieve this level of depigmentation, and other derivatives such as α-methyl-4-S-CAP and N,N'-dimethyl-4-S-CAP showed markedly inferior activity [1].

Melanocytotoxicity Depigmentation In Vivo Efficacy

N-Ac-4-S-CAP Reduces B16F10 Melanoma Lung Colonies by 75%, Comparable to 4-S-CAP but with Superior Stability

In the B16F10 murine melanoma lung colonization model, N-Ac-4-S-CAP reduced the number of lung colonies to 25% of mean control values, an effect statistically indistinguishable from the parent compound 4-S-CAP (32% of control) [1]. However, N-Ac-4-S-CAP demonstrated superior metabolic stability, with 20% of the administered dose excreted unchanged in urine over 24 hours, compared to only 9% for 4-S-CAP [1].

Antimelanoma Metastasis Lung Colony Assay

N-Ac-4-S-CAP Exhibits Selective Accumulation and Covalent Binding in Melanoma Tissue

Biodistribution studies using 14C-labeled N-Ac-4-S-CAP demonstrated selective accumulation in subcutaneous transplants and lung colonies of B16F10 melanoma in C57BL mice, mediated by covalent binding to melanoma tissue [1]. This property is essential for achieving a favorable therapeutic index and is not reported for the non-acetylated parent compound 4-S-CAP, which lacks the N-acetyl group necessary for this selective retention [1].

Biodistribution Tumor Targeting Selective Accumulation

N-Ac-4-S-CAP Is Essentially Non-Toxic to Non-Melanoma Cell Lines

In vitro cytotoxicity assays revealed that N-Ac-4-S-CAP and 4-S-CAP both exhibited growth inhibitory activity against a variety of melanoma cell lines while being essentially non-toxic to non-melanoma cell lines [1]. This selective toxicity is a hallmark of the phenolic amine class, but the N-acetyl derivative combines this selectivity with the improved stability and biodistribution documented in other studies [1].

Selectivity Cytotoxicity Non-Melanoma Cells

N-Ac-4-S-CAP Efficacy Is Enhanced by Glutathione Depletion

The antimelanoma effect of N-Ac-4-S-CAP is significantly potentiated by co-treatment with buthionine sulfoximine (BSO), an inhibitor of glutathione synthesis [1]. This combination approach reduced in vivo melanoma lung colonies to a greater extent than N-Ac-4-S-CAP alone, and in vitro chemosensitivity was significantly increased [1]. This suggests that N-Ac-4-S-CAP's cytotoxic mechanism involves alkylation of thiol-containing cellular targets, which can be overwhelmed by glutathione-mediated detoxification [1].

Combination Therapy Glutathione Chemosensitization

N-Ac-4-S-CAP Exhibits 4% Clinical Improvement in Melasma with Superior Tolerability vs. Hydroquinone

In a clinical study of 12 melasma patients, topical application of a 4% N-Ac-4-S-CAP oil-in-water emulsion resulted in complete loss of lesions in 8% of patients, marked improvement in 66%, and moderate improvement in 25%, with visible changes appearing within 2–4 weeks [1]. The authors concluded that N-Ac-4-S-CAP is 'much more stable and less irritating to the skin than hydroquinone' [1].

Melasma Depigmentation Clinical Trial

Optimal Research and Industrial Application Scenarios for N-Acetyl-4-S-cysteaminylphenol


Targeted Antimelanoma Chemotherapy Development

N-Ac-4-S-CAP is the preferred compound for developing melanogenesis-targeted chemotherapeutics due to its demonstrated in vivo antimelanoma efficacy, selective accumulation in melanoma tissue, and synergy with glutathione-depleting agents [1]. Its 98% depigmentation potency and 75% reduction in metastatic lung colonies in preclinical models provide a strong rationale for its use as a lead compound or benchmark in novel antimelanoma agent development [2].

Depigmentation and Hyperpigmentation Disorder Research

For studies of melanocyte biology and disorders of hyperpigmentation such as melasma, N-Ac-4-S-CAP offers a clinically validated profile of depigmentation (8% complete, 66% marked improvement at 4% topical concentration) with superior stability and lower irritation compared to hydroquinone [1]. Its selective cytotoxicity toward actively melanin-producing cells, while sparing dormant melanocytes, makes it a unique tool for investigating melanocyte stem cell biology and repigmentation mechanisms [2].

Prodrug Activation and Tyrosinase-Dependent Toxicology Studies

N-Ac-4-S-CAP serves as an exemplary model prodrug for studying tyrosinase-mediated bioactivation pathways. Its conversion to a reactive o-quinone species that alkylates cellular nucleophiles is well-documented, and its activity is modulated by tyrosinase inhibitors (phenylthiourea) and enhancers (theophylline) [1]. This makes it valuable for research into enzyme-prodrug strategies and the role of melanogenic enzymes in drug metabolism.

Combination Therapy and Chemosensitization Research

The documented synergy between N-Ac-4-S-CAP and buthionine sulfoximine (BSO) in both in vitro and in vivo melanoma models [1] positions this compound as a key reagent for studying glutathione-mediated drug resistance and chemosensitization strategies. Researchers can use N-Ac-4-S-CAP to investigate how modulation of cellular antioxidant defenses alters the efficacy of alkylating agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-acetyl-4-S-cysteaminylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.